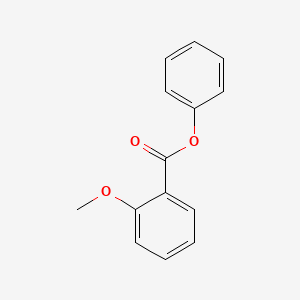

Phenyl 2-methoxybenzoate

Description

Phenyl 2-methoxybenzoate (CAS 10268-71-0) is an aromatic ester derived from 2-methoxybenzoic acid and phenol. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.25 g/mol . Structurally, it consists of a phenyl group linked via an ester bond to a 2-methoxy-substituted benzoyl moiety. The methoxy group at the ortho position of the benzoate ring influences its electronic properties, enhancing resonance stabilization and altering reactivity compared to unsubstituted benzoates.

The phenyl variant’s bulkier aromatic structure may confer greater thermal stability and lipophilicity, making it suitable for specialized applications such as polymer additives or bioactive agents .

Properties

IUPAC Name |

phenyl 2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-10-6-5-9-12(13)14(15)17-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRFQYZCMVMADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333722 | |

| Record name | Phenyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-71-0 | |

| Record name | Phenyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-methoxybenzoate can be synthesized through the esterification of phenol with 2-methoxybenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis of phenyl 2-methoxybenzoate can be achieved through a similar esterification process. The reaction is scaled up, and continuous flow reactors may be used to enhance the efficiency and yield of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity phenyl 2-methoxybenzoate.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-methoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenol and 2-methoxybenzoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.

Major Products Formed

Hydrolysis: Phenol and 2-methoxybenzoic acid.

Reduction: 2-methoxybenzyl alcohol.

Substitution: Various substituted phenyl 2-methoxybenzoate derivatives.

Scientific Research Applications

Chemical Applications

Phenyl 2-methoxybenzoate serves as a significant building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in the synthesis of various pharmaceutical compounds.

Synthetic Routes

- Preparation : The compound can be synthesized through reactions involving phenolic compounds and methoxybenzoic acid derivatives. Common methods include:

- Reaction with benzoyl chlorides in the presence of bases like triethylamine.

- Use of dichloromethane as a solvent under reflux conditions for optimal yield.

Biological Applications

In biological research, phenyl 2-methoxybenzoate has been investigated for its potential effects on various biological pathways.

Biochemical Assays

- Modulation of Biological Pathways : Studies indicate that this compound may act as a probe in biochemical assays to explore its interactions with specific molecular targets. For instance, it has shown potential in modulating inflammatory pathways by inhibiting enzymes involved in these processes .

Medical Applications

Phenyl 2-methoxybenzoate is being explored for its therapeutic properties.

Anti-inflammatory and Anticancer Activities

- Research has highlighted its potential anti-inflammatory effects, making it a candidate for treating conditions like atopic dermatitis. In a study involving synthetic analogs, derivatives of phenyl 2-methoxybenzoate exhibited significant inhibition of pro-inflammatory cytokines in activated human keratinocytes, suggesting therapeutic benefits comparable to established treatments like tacrolimus .

- Additionally, the compound's interaction with macrophages has been shown to reduce inflammation markers effectively, indicating its potential use in inflammatory disease management .

Industrial Applications

In industrial contexts, phenyl 2-methoxybenzoate is utilized as an intermediate in the production of pharmaceuticals and new materials.

Material Development

- The compound's unique chemical structure allows it to be incorporated into various formulations aimed at improving material properties or enhancing biological activity in pharmaceutical products .

Case Studies and Data Tables

The following table summarizes key findings from recent studies on phenyl 2-methoxybenzoate and its analogs:

Mechanism of Action

The mechanism of action of phenyl 2-methoxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its pharmacological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares phenyl 2-methoxybenzoate with its methyl and ethyl analogs:

Key Observations :

- Solubility: Smaller esters (methyl, ethyl) exhibit higher solubility in polar solvents like ethanol due to reduced steric hindrance. The phenyl ester’s bulkier structure lowers solubility but enhances compatibility with nonpolar matrices .

- Thermal Stability : The phenyl group’s electron-withdrawing nature and resonance effects improve thermal stability compared to alkyl esters, as seen in metal 2-methoxybenzoate complexes decomposing above 300°C .

Spectroscopic Characterization

- IR Spectroscopy : All three esters show a carbonyl stretch near 1700–1750 cm⁻¹ and methoxy C-O absorption at 1250 cm⁻¹ .

- NMR Spectroscopy : Methoxy protons resonate at δ 3.8–4.0 ppm , while aromatic protons vary based on substitution patterns (e.g., ortho-substituted phenyl groups show distinct splitting) .

Thermal Behavior

- Methyl and ethyl 2-methoxybenzoate decompose at moderate temperatures (>200°C), while metal complexes of 2-methoxybenzoate (e.g., Mn, Co) exhibit higher decomposition thresholds (>300°C), suggesting phenyl esters may similarly resist thermal degradation .

Industrial and Pharmaceutical Relevance

- Flavoring : Methyl 2-methoxybenzoate is used as a flavoring agent in food products, leveraging its mild, sweet aroma .

- Pharmaceuticals : Ethyl 2-methoxybenzoate is employed in drug formulations, with spectrophotometric methods validated for its quantification in nasal sprays and tablets .

- Materials Science : Phenyl 2-methoxybenzoate’s aromatic structure makes it a candidate for UV-stabilizing additives in polymers or resins .

Biological Activity

Phenyl 2-methoxybenzoate, a compound with the molecular formula CHO, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Phenyl 2-methoxybenzoate is characterized by a phenyl group esterified with 2-methoxybenzoic acid. Its structure allows for interactions with various biological targets, influencing its pharmacological properties.

The biological activity of phenyl 2-methoxybenzoate is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, its methoxy group enhances its lipophilicity, improving membrane permeability and bioavailability .

1. Antimicrobial Activity

Phenyl 2-methoxybenzoate has demonstrated promising antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains and fungi. The presence of electron-withdrawing groups in its structure is believed to enhance its activity against microbial pathogens.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

2. Anticancer Activity

Research indicates that phenyl 2-methoxybenzoate exhibits anticancer properties through apoptosis induction in cancer cell lines. In vitro studies have shown that the compound can reduce cell viability in various cancer types, including breast and colon cancers.

3. Anti-inflammatory Activity

Phenyl 2-methoxybenzoate has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of phenyl 2-methoxybenzoate against various pathogens. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Candida albicans, highlighting its potential as a natural preservative in food products.

Case Study 2: Anticancer Mechanism

In a cell viability assay involving MCF-7 and HT-29 cell lines, phenyl 2-methoxybenzoate was shown to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.